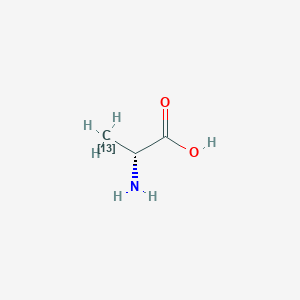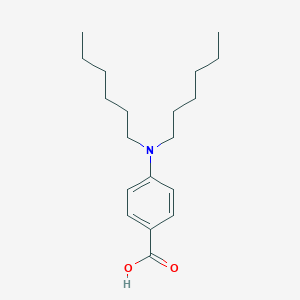![molecular formula C25H32N4O2 B159135 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol CAS No. 127381-59-3](/img/structure/B159135.png)
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol, also known as DTTB, is a chemical compound that has shown potential in various scientific research applications.
Mécanisme D'action
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol acts as a fluorescent probe by binding to proteases and undergoing a conformational change, resulting in an increase in fluorescence intensity. This change in fluorescence can be used to detect protease activity in cells and tissues. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has also been shown to bind to GPCRs and modulate their signaling pathways.
Biochemical and Physiological Effects:
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used to study the biochemical and physiological effects of protease activity and GPCR signaling pathways in various cell types and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has several advantages for lab experiments, including its high sensitivity and specificity for detecting protease activity and its ability to modulate GPCR signaling pathways. However, 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has limitations, including its cost and the need for specialized equipment for fluorescence detection.
Orientations Futures
Future research on 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could focus on developing new fluorescent probes for detecting protease activity and investigating the role of proteases in disease progression. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could also be used to study the signaling pathways of other membrane proteins, such as ion channels and transporters. Additionally, 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could be used to develop new drugs for treating cancer and other diseases by targeting proteases and GPCRs.
Méthodes De Synthèse
The synthesis of 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol involves the reaction of 3-aminobenzyl alcohol with 2-(2-hydroxyphenyl)ethylamine to form the intermediate compound, which is then reacted with N,N-di-Boc-1,2-ethylenediamine to obtain the final product. The purity and yield of 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
Applications De Recherche Scientifique
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has been used in various scientific research applications, including the development of fluorescent probes for detecting protease activity, the study of protein-protein interactions, and the investigation of G protein-coupled receptor (GPCR) signaling pathways. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has also shown potential in the development of new drugs for treating cancer and other diseases.
Propriétés
Numéro CAS |
127381-59-3 |
|---|---|
Nom du produit |
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol |
Formule moléculaire |
C25H32N4O2 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-[[2-[(3-aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C25H32N4O2/c26-23-9-5-6-20(16-23)19-29(14-12-27-17-21-7-1-3-10-24(21)30)15-13-28-18-22-8-2-4-11-25(22)31/h1-11,16,27-28,30-31H,12-15,17-19,26H2 |
Clé InChI |
NARTWDHDTRAIOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CC3=CC(=CC=C3)N)O |
SMILES canonique |
C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CC3=CC(=CC=C3)N)O |
Synonymes |
1,7-bis(2-hydroxybenzyl)-4-(4-aminobenzyl)diethylenetriamine bhabdt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)





![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)

